

Application of Nickel Formate in Gas Sensing Technology: Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Nickel formate

CAS No.: 15843-02-4

Cat. No.: B3367021

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Introduction

Nickel formate [Ni(HCOO)₂] is emerging as a highly effective precursor for the synthesis of nanostructured nickel oxide (NiO), a p-type semiconductor with significant potential in chemoresistive gas sensing. The thermal decomposition of **nickel formate** offers a straightforward and efficient route to produce high-purity NiO nanoparticles with a large surface area-to-volume ratio, a critical attribute for sensitive and selective gas detection. This document provides detailed application notes on the use of **nickel formate**-derived NiO for gas sensing and comprehensive protocols for its synthesis and the fabrication and testing of sensor devices.

The primary advantage of using **nickel formate** lies in its decomposition characteristics. When heated in the presence of air, **nickel formate** dihydrate first undergoes dehydration, followed by the decomposition of the anhydrous salt and oxidation to form pure nickel oxide (NiO). This method avoids the introduction of contaminants that can be present when using other

precursors, such as nitrates or chlorides, potentially leading to enhanced sensor performance and stability.

Principle of Gas Sensing with NiO

Chemoresistive gas sensors based on p-type semiconductors like NiO operate on the principle of resistance modulation upon interaction with target gases. In an air atmosphere, oxygen molecules adsorb onto the NiO surface and capture free electrons, creating a hole-accumulation layer and decreasing the material's resistance.

When a reducing gas (e.g., H_2S , $\text{C}_2\text{H}_5\text{OH}$, CO) is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the NiO. This process reduces the concentration of holes, thereby increasing the sensor's resistance. The magnitude of this resistance change is proportional to the concentration of the target gas.

Applications in Gas Detection

NiO-based sensors, including those synthesized from **nickel formate**, have demonstrated sensitivity to a variety of important gases:

- Hydrogen Sulfide (H_2S): A toxic and corrosive gas, necessitating sensitive detection in industrial and environmental monitoring.
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$): Important for breathalyzers, industrial process control, and food quality monitoring.
- Carbon Monoxide (CO): A critical indicator of incomplete combustion, requiring detection for safety applications.
- Volatile Organic Compounds (VOCs): Such as acetone and toluene, which are important to monitor for environmental and health reasons.
- Ammonia (NH_3): Relevant in industrial settings and for agricultural monitoring.

Data Presentation: Performance of NiO Gas Sensors

While specific performance data for NiO derived directly from **nickel formate** is an area of ongoing research, the following tables summarize the typical performance of nanostructured

NiO sensors synthesized from various common precursors. This data serves as a benchmark for the expected performance of sensors fabricated using the **nickel formate** method.

Table 1: Performance of NiO-Based Sensors for H₂S and Ethanol Detection

Target Gas	Precursor Used in Synthesis	Operating Temp. (°C)	Concentration	Response (Rg/Ra)	Response Time (s)	Recovery Time (s)
H ₂ S	Nickel Chloride	150	100 ppm	High	~4-10	~58-64
H ₂ S	Nickel Nitrate	300	20 ppm	~27.2	-	-
Ethanol	Nickel Nitrate	250	1000 ppm	~0.9	~40	-
Ethanol	Nickel Chloride	340	100 ppm	~15.6	Fast	Fast
Ethanol	Hydrothermal	350	200 ppm	~38.4	-	-

Table 2: Performance of NiO-Based Sensors for CO and Other Gases

Target Gas	Precursor Used in Synthesis	Operating Temp. (°C)	Concentration	Response (Rg/Ra)	Response Time (s)	Recovery Time (s)
CO	Nickel Chloride	250	5 ppm	~19.5	-	-
CO	Nickel Chloride	250	30 ppm	~32.7	-	-
Acetone	Nickel Nitrate	250	1000 ppm	High	-	-
Toluene	Not Specified	210	10 ppm	~19.2	9	8
NH ₃	Not Specified	150	500 ppm	Moderate	-	-

Experimental Protocols

Protocol 1: Synthesis of NiO Nanoparticles via Solid-State Microwave Decomposition of Nickel Formate

This protocol describes a rapid and efficient method for synthesizing NiO nanoparticles from a **nickel formate** precursor.

Materials:

- **Nickel formate** [Ni(HCOO)₂] (analytical grade)
- Carbon black (optional, to facilitate microwave absorption)
- Deionized water
- Ethanol
- Alumina crucible
- Mullite (for thermal uniformity)

- Domestic or laboratory microwave oven (2.45 GHz)
- Mortar and pestle
- Pellet press

Procedure:

- Precursor Preparation: If desired, blend **nickel formate** with 5-15 wt% carbon black. Homogenize the mixture thoroughly using a mortar and pestle.
- Pellet Formation: Press the homogenized powder into pellets of approximately 12 mm in diameter.
- Microwave Setup: Place the pellets in an alumina crucible. For improved thermal stability, place the crucible within a larger container filled with mullite.
- Microwave Irradiation: Place the setup in the microwave oven. Irradiate at a power of approximately 900-1000 W. The decomposition to NiO should be complete within 10-15 minutes.
- Post-Synthesis Processing: Allow the crucible to cool to room temperature.
- Purification: Gently grind the resulting NiO material into a fine powder. Wash the powder several times with deionized water and ethanol to remove any unreacted precursors or byproducts.
- Drying: Dry the purified NiO powder in an oven at 80-100 °C for several hours.
- Characterization (Optional): Analyze the synthesized NiO nanoparticles using XRD to confirm the crystal structure and TEM/SEM to observe the morphology and particle size.

Protocol 2: Fabrication of a Chemoresistive Gas Sensor

This protocol details the steps to fabricate a gas sensor using the synthesized NiO nanoparticles.

Materials:

- Synthesized NiO nanoparticles
- Alumina (Al_2O_3) tube with gold (Au) electrodes
- Deionized water
- Small pestle and mortar
- Fine brush or micropipette
- Ni-Cr alloy wire (for heating element)
- Tube furnace

Procedure:

- **Sensing Paste Preparation:** Take a small amount of the synthesized NiO powder and mix it with a few drops of deionized water in a small mortar. Grind the mixture to form a homogeneous paste.
- **Coating the Substrate:** Using a fine brush or micropipette, carefully coat the alumina tube with the NiO paste, ensuring the paste covers the area between the gold electrodes.
- **Drying:** Allow the coated sensor to air-dry at room temperature for at least 1 hour.
- **Annealing:** Place the dried sensor in a tube furnace and heat it to 450 °C for 2 hours. This step improves the adhesion and stability of the sensing film.
- **Heater Integration:** Insert a Ni-Cr alloy wire into the alumina tube. This wire will act as a heater to control the operating temperature of the sensor.
- **Final Assembly:** The sensor is now ready for integration into a testing chamber.

Protocol 3: Gas Sensing Measurement

This protocol outlines the procedure for testing the performance of the fabricated NiO gas sensor.

Materials:

- Fabricated NiO gas sensor
- Gas testing chamber with gas inlet and outlet
- Mass flow controllers
- Target gas cylinders (e.g., H₂S, C₂H₅OH, CO in synthetic air)
- Synthetic air cylinder (zero gas)
- Precision multimeter or source measure unit
- Variable DC power supply (for the heater)
- Data acquisition system

Procedure:

- **Setup:** Place the sensor inside the gas testing chamber. Connect the gold electrodes to the multimeter and the Ni-Cr heater wire to the DC power supply.
- **Stabilization:** Seal the chamber and purge it with synthetic air. Heat the sensor to the desired operating temperature (e.g., 250 °C) and allow the baseline resistance (R_a) to stabilize in air.
- **Gas Exposure:** Introduce a specific concentration of the target gas into the chamber using the mass flow controllers.
- **Data Recording:** Continuously record the resistance of the sensor. The resistance will change and eventually stabilize at a new value (R_g).
- **Purging:** Stop the flow of the target gas and purge the chamber with synthetic air again. Record the resistance as it returns to the original baseline.
- **Parameter Calculation:**
 - **Response:** For p-type sensors, the response (S) is calculated as $S = R_g / R_a$.

- Response Time: The time taken for the sensor to reach 90% of the total resistance change upon gas exposure.
- Recovery Time: The time taken for the sensor's resistance to return to 90% of its original baseline after the target gas is removed.
- Repeatability: Repeat the exposure and purging cycles to test the sensor's repeatability.
- Selectivity: Test the sensor's response to various other gases at the same concentration and operating temperature to determine its selectivity.

Visualizations



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Caption: Experimental workflow from NiO synthesis to sensor testing.

Caption: Gas sensing mechanism of a p-type NiO semiconductor.

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Phone: (601) 213-4426
Email: info@benchchem.com

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